2-Chloro-5-(2-nitroethenyl)furan
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Overview
Description
2-Chloro-5-(2-nitroethenyl)furan is an organic compound with the molecular formula C6H4ClNO3 It is a derivative of furan, characterized by the presence of a chlorine atom at the second position and a nitroethenyl group at the fifth position of the furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(2-nitroethenyl)furan typically involves the nitration of 2-chloro-5-ethenylfuran. The reaction conditions often include the use of nitric acid and sulfuric acid as nitrating agents. The process can be carried out under controlled temperatures to ensure the selective nitration at the desired position on the furan ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(2-nitroethenyl)furan undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium amide or thiourea.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of 2-chloro-5-(2-aminoethenyl)furan.
Substitution: Formation of various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-5-(2-nitroethenyl)furan has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(2-nitroethenyl)furan involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The chlorine atom and furan ring contribute to the compound’s reactivity and ability to form covalent bonds with target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(2-nitrovinyl)furan
- 2-Bromo-5-(2-nitroethenyl)furan
- 2-Chloro-5-(2-nitroethenyl)thiophene
Uniqueness
2-Chloro-5-(2-nitroethenyl)furan is unique due to the specific positioning of the chlorine and nitroethenyl groups on the furan ring This unique structure imparts distinct chemical properties and reactivity compared to other similar compounds
Properties
Molecular Formula |
C6H4ClNO3 |
---|---|
Molecular Weight |
173.55 g/mol |
IUPAC Name |
2-chloro-5-[(E)-2-nitroethenyl]furan |
InChI |
InChI=1S/C6H4ClNO3/c7-6-2-1-5(11-6)3-4-8(9)10/h1-4H/b4-3+ |
InChI Key |
AQZDVNUXPZHQGG-ONEGZZNKSA-N |
Isomeric SMILES |
C1=C(OC(=C1)Cl)/C=C/[N+](=O)[O-] |
Canonical SMILES |
C1=C(OC(=C1)Cl)C=C[N+](=O)[O-] |
Origin of Product |
United States |
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